molecular formula C19H16BrFN2O2S B2860899 (2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1323561-89-2

(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2860899
CAS No.: 1323561-89-2
M. Wt: 435.31
InChI Key: WHMAIQHENADYEY-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound characterized by the presence of multiple functional groups including bromine, fluorine, and benzothiazole. This compound is of interest due to its unique structural properties, which make it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves the following steps:

  • Formation of (2-Bromophenyl)methanone: : This involves the bromination of phenylmethanone using bromine or a brominating agent under controlled conditions.

  • Synthesis of 4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidine: : This intermediate is formed through a reaction involving 4-fluorobenzo[d]thiazol-2-ol and piperidine under nucleophilic substitution conditions.

  • Coupling Reaction: : Finally, the (2-Bromophenyl)methanone and 4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidine are coupled using a suitable coupling agent such as a base or a catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthetic routes while optimizing for yield and cost-efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to increase throughput and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine and fluorine atoms in the structure can participate in nucleophilic and electrophilic substitution reactions.

  • Oxidation and Reduction Reactions: : The benzothiazole ring can undergo oxidation and reduction reactions under suitable conditions.

  • Hydrolysis: : The methanone group is susceptible to hydrolysis in the presence of acidic or basic conditions.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents such as sodium iodide, potassium fluoride, or other nucleophiles in polar aprotic solvents.

  • Electrophilic Substitution: : Reagents like bromine, chlorine, and other electrophiles in polar solvents.

  • Oxidation: : Agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

  • Reduction: : Agents such as sodium borohydride or lithium aluminium hydride under anhydrous conditions.

Major Products

The reactions described can yield various products, depending on the reagents and conditions used. For instance, substitution reactions might introduce new functional groups, while oxidation and reduction can alter the electronic properties of the benzothiazole ring.

Scientific Research Applications

(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone finds applications in various fields:

  • Chemistry: : As a reagent in organic synthesis, particularly in the formation of complex molecules.

  • Biology: : Potential as a tool for studying biological pathways and processes due to its ability to interact with biological molecules.

  • Medicine: : Investigated for its potential therapeutic properties, possibly targeting specific molecular pathways in diseases.

  • Industry: : Used in the development of novel materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone: : Similar structure with chlorine instead of bromine.

  • (2-Bromophenyl)(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone: : Chlorine on the benzothiazole ring instead of fluorine.

Uniqueness

The presence of both bromine and fluorine atoms in (2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone gives it unique reactivity and interaction profiles compared to its analogs. These halogen atoms can significantly influence the compound's electronic properties, making it particularly valuable in research and industrial applications.

List of Similar Compounds

  • (2-Chlorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

  • (2-Bromophenyl)(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

  • (2-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Biological Activity

The compound (2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H12BrFN2O2SC_{17}H_{12}BrFN_2O_2S with a molecular weight of 407.3 g/mol. The structure includes a bromophenyl group, a piperidine ring, and a fluorobenzo[d]thiazole moiety, which are crucial for its biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₂BrFN₂O₂S
Molecular Weight407.3 g/mol
CAS Number1396625-09-4

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazole compounds, including this one, show significant antimicrobial effects against various bacterial and fungal strains. The presence of the fluorobenzo[d]thiazole moiety enhances its efficacy against resistant strains.
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It may interact with key molecular targets such as cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression.
  • Anti-inflammatory Effects : The compound's structure allows it to inhibit inflammatory pathways, potentially making it useful in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It acts as a competitive inhibitor for enzymes like COX, leading to reduced production of pro-inflammatory mediators.
  • Apoptosis Induction : The compound may activate apoptotic pathways through caspase activation, leading to programmed cell death in tumor cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • A study on benzothiazole derivatives demonstrated their significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their potency .
  • Another research highlighted the anticancer effects of similar compounds through in vitro assays, where they effectively inhibited the growth of various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .

Properties

IUPAC Name

(2-bromophenyl)-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O2S/c20-14-5-2-1-4-13(14)18(24)23-10-8-12(9-11-23)25-19-22-17-15(21)6-3-7-16(17)26-19/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMAIQHENADYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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